- A Single-Atom Pd Catalyst Anchored on a Porous Organic Polymer for Highly Efficient Telomerization of 1,3-Butadiene with Methanol, Industrial & Engineering Chemistry Research, 2023, 62(7), 3151-3156
Cas no 95705-40-1 (Phosphine, tris(4-ethenylphenyl)-)
Tris(4-vinilfenil)fosfina è un composto organofosforoso caratterizzato da un gruppo fosfina centrale legato a tre gruppi feniletivinilici. La sua struttura conferisce proprietà uniche come alta reattività nei cicli di addizione radicalica e polimerizzazione, rendendolo un prezioso monomero o cross-linker nella sintesi di materiali polimerici avanzati. Il gruppo vinilico consente funzionalizzazione e incorporazione in matrici polimeriche, mentre il centro fosforoso offre potenziali siti di coordinazione per metalli, utile in catalisi e materiali ibridi. La sua stabilità termica e la capacità di formare reticoli covalenti lo rendono adatto per membrane, rivestimenti funzionali e materiali porosi con proprietà meccaniche e termiche modulate.
95705-40-1 structure
Product Name:Phosphine, tris(4-ethenylphenyl)-
Numero CAS:95705-40-1
MF:C24H21P
MW:340.397307157516
MDL:MFCD32632562
CID:4524967
PubChem ID:87621750
Update Time:2025-11-03
Phosphine, tris(4-ethenylphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphine, tris(4-ethenylphenyl)-
- Phosphine, tris(4-?ethenylphenyl)?-
- Tris(4-vinylphenyl)phosphine
- Tris(4-vinylphenyl)phosphane
- Phosphine, tris(p-vinylphenyl)- (7CI)
- Tris(4-ethenylphenyl)phosphine (ACI)
- Tris(4-vinphenyl)phosphane
- SCHEMBL4105987
- MFCD32632562
- YSZC584
- AC8806
- tris(4-ethenylphenyl)phosphane
- 95705-40-1
- CS-0182965
- AKOS040769010
- SY262706
-
- MDL: MFCD32632562
- Inchi: 1S/C24H21P/c1-4-19-7-13-22(14-8-19)25(23-15-9-20(5-2)10-16-23)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2
- Chiave InChI: DJLBVUYUIACDIU-UHFFFAOYSA-N
- Sorrisi: C=CC1C=CC(P(C2C=CC(C=C)=CC=2)C2C=CC(C=C)=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 340.138087668g/mol
- Massa monoisotopica: 340.138087668g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 0
- Conta atomi pesanti: 25
- Conta legami ruotabili: 6
- Complessità: 362
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 6.9
- Superficie polare topologica: 0Ų
Phosphine, tris(4-ethenylphenyl)- Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AC8806-0.25/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 0.25g |
$385 | 2023-09-19 | |
| AstaTech | AC8806-1/G |
TRIS(4-VINYLPHENYL)PHOSPHINE |
95705-40-1 | 95% | 1g |
$770 | 2023-09-19 | |
| Chemenu | CM542593-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95%+ | 1g |
$355 | 2022-11-26 | |
| Chemenu | CM542593-5g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95%+ | 5g |
$1073 | 2022-11-26 | |
| Ambeed | A1494245-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 100mg |
$115.0 | 2025-04-14 | |
| Ambeed | A1494245-250mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 250mg |
$194.0 | 2025-04-14 | |
| Ambeed | A1494245-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 1g |
$429.0 | 2025-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-1g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 1g |
¥3040.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-5g |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 5g |
¥12960.00 | 2025-08-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1253635-100mg |
Tris(4-vinylphenyl)phosphane |
95705-40-1 | 95% | 100mg |
¥757.00 | 2025-08-06 |
Phosphine, tris(4-ethenylphenyl)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 70 °C; 2 h, 70 °C; 70 °C → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0 °C; 2 h, rt
1.3 Reagents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 20 min; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.3 Reagents: Hydrochloric acid
Riferimento
- A biphosphine copolymer encapsulated single-site Rh catalyst for heterogeneous regioselective hydroaminomethylation of alkenes, Chemical Communications (Cambridge, 2022, 58(58), 8093-8096
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 2 h, 40 °C
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Bifunctional Ru-loaded Porous Organic Polymers with Pyridine Functionality: Recyclable Catalysts for N-Formylation of Amines with CO2 and H2, Advanced Synthesis & Catalysis, 2021, 363(5), 1335-1340
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; 1 h, rt; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, 253 K; 2 h, 253 K
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- The effect of the position of cross-linkers on the structure and microenvironment of PPh3 moiety in porous organic polymers, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(14), 9165-9174
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 1,2-Dibromoethane , Magnesium Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
1.2 Reagents: Phosphorus trichloride ; 12 h, cooled
1.3 Reagents: Ammonium chloride
Riferimento
- Phosphorus-containing amorphous pure organic room-temperature phosphorescent materials, European Polymer Journal, 2020, 141,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0.5 h, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Polystyrene-Supported PPh3 in Monolithic Porous Material: Effect of Cross-Linking Degree on Coordination Mode and Catalytic Activity in Pd-Catalyzed C-C Cross-Coupling of Aryl Chlorides, ChemCatChem, 2020, 12(16), 4034-4037
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; overnight, rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Bio-inspired creation of heterogeneous reaction vessels via polymerization of supramolecular ion pair, Nature Communications, 2019, 10(1), 1-8
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride
Riferimento
- Porous Organic Polymer Supported Rhodium as a Reusable Heterogeneous Catalyst for Hydroformylation of Olefins, Organic Letters, 2019, 21(7), 2147-2150
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride
Riferimento
- Porous organic polymer supported rhodium as a heterogeneous catalyst for hydroformylation of alkynes to α,β-unsaturated aldehydes, Chemical Communications (Cambridge, 2019, 55(91), 13721-13724
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: 1,2-Dibromoethane Solvents: Tetrahydrofuran ; 10 min, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
1.2 rt; rt → 60 °C; 4 h, 60 °C; 60 °C → 0 °C
1.3 Reagents: Phosphorus trichloride ; 0 °C; overnight, rt
Riferimento
- Highly efficient aqueous phase reduction of nitroarenes catalyzed by phosphine-decorated polymer immobilized ionic liquid stabilized PdNPs, Catalysis Science & Technology, 2018, 8(5), 1454-1467
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 60 °C; 1 h, 60 °C; 60 °C → rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- A PPh3 modified-chitosan supported Pd nanocatalyst for heterogeneous Suzuki-Miyaura cross coupling reactions, New Journal of Chemistry, 2023, 47(15), 7410-7415
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; overnight, rt
1.2 Reagents: Ammonium chloride
1.2 Reagents: Ammonium chloride
Riferimento
- Functional porous ionic polymers as efficient heterogeneous catalysts for the chemical fixation of CO2 under mild conditions, Polymers (Basel, 2022, 14(13),
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride , Ammonium chloride Solvents: Water
Riferimento
- Direct conversion of methane to oxygenates on porous organic polymers supported Rh mononuclear complex catalyst under mild conditions, Applied Catalysis, 2021, 293,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Magnesium , Phosphorus trichloride Solvents: Diethyl ether ; 2.5 h, rt
Riferimento
- An efficient and ultrastable single-Rh-site catalyst on a porous organic polymer for heterogeneous hydrocarboxylation of olefins, Chemical Communications (Cambridge, 2021, 57(4), 472-475
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 0.5 h, cooled; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Polystyrene-Cross-Linking Triphenylphosphine on a Porous Monolith: Enhanced Catalytic Activity for Aryl Chloride Cross-Coupling in Biphasic Flow, Industrial & Engineering Chemistry Research, 2020, 59(34), 15179-15187
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Turning on Catalysis: Construction of Triphenylphosphine Moieties into Porous Frameworks, ChemCatChem, 2020, 12(12), 3285-3289
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C; 1 h, -78 °C
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 1 h, -78 °C; 2 h, rt
1.3 Reagents: Water ; rt
Riferimento
- Rh-catalyzed highly regioselective hydroformylation to linear aldehydes by employing porous organic polymer as a ligand, RSC Advances, 2020, 10(49), 29263-29267
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 3 h, rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 10 min, rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Highly effective synthesis of dimethyl carbonate over CuNi alloy nanoparticles @Porous organic polymers composite, Applied Catalysis, 2019, 587,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 1,2-Dichloroethane , Tetrahydrofuran ; 0 °C; 4 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Iridium Supported on Phosphorus-Doped Porous Organic Polymers: Active and Recyclable Catalyst for Acceptorless Dehydrogenation and Borrowing Hydrogen Reaction, Advanced Synthesis & Catalysis, 2019, 361(24), 5695-5703
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; 1 h, rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 4 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Xantphos Doped POPs-PPh3 as Heterogeneous Ligand for Cobalt-Catalyzed Highly Regio- and Stereoselective Hydrosilylation of Alkynes, Chemistry - An Asian Journal, 2019, 14(1), 149-154
Metodo di produzione 21
Condizioni di reazione
Riferimento
- Location matters: cooperativity of catalytic partners in porous organic polymers for enhanced CO2 transformation, Chemical Communications (Cambridge, 2019, 55(62), 9180-9183
Metodo di produzione 22
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
1.2 rt; 1 h, rt
1.3 Reagents: Phosphorus trichloride ; 30 min, 0 °C; 4 min, rt
1.4 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Porous organic polymers as heterogeneous ligands for highly selective hydroacylation, Organic Chemistry Frontiers, 2019, 6(16), 2964-2967
Metodo di produzione 23
Condizioni di reazione
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; rt; rt → 0 °C
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Phosphorus trichloride ; 0 °C; overnight, 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Carbonylative Suzuki coupling and alkoxycarbonylation of aryl halides using palladium supported on phosphorus-doped porous organic polymer as an active and robust catalyst, Applied Organometallic Chemistry, 2019, 33(2),
Metodo di produzione 24
Condizioni di reazione
1.1 Reagents: Magnesium , Iodine Solvents: Tetrahydrofuran ; 1 - 2 h, rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Phosphorus trichloride ; 30 min, cooled; 4 - 5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ; rt
Riferimento
- Highly Regio- and Stereoselective Heterogeneous Hydrosilylation of Terminal Alkynes over Cobalt-Metalated Porous Organic Polymer, Organic Letters, 2018, 20(16), 5023-5026
Phosphine, tris(4-ethenylphenyl)- Raw materials
Phosphine, tris(4-ethenylphenyl)- Preparation Products
Phosphine, tris(4-ethenylphenyl)- Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-
Numero d'ordine:A1069613
Stato delle scorte:in Stock
Quantità:250mg/1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 18:42
Prezzo ($):158.0/351.0
Email:sales@amadischem.com
Phosphine, tris(4-ethenylphenyl)- Letteratura correlata
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95705-40-1)Phosphine, tris(4-ethenylphenyl)-
Purezza:99%/99%
Quantità:250mg/1g
Prezzo ($):158.0/351.0